molecular formula C12H10N4O B6638692 4-Imidazol-1-yl-7-methoxyquinazoline

4-Imidazol-1-yl-7-methoxyquinazoline

Cat. No. B6638692
M. Wt: 226.23 g/mol
InChI Key: OCWSXBVUCLCILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Imidazol-1-yl-7-methoxyquinazoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a quinazoline ring system and an imidazole ring.

Mechanism of Action

The mechanism of action of 4-Imidazol-1-yl-7-methoxyquinazoline is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition can lead to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
4-Imidazol-1-yl-7-methoxyquinazoline has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound can also inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Imidazol-1-yl-7-methoxyquinazoline in lab experiments is its potential as a new drug for the treatment of cancer. This compound has been shown to have anti-tumor activity and can inhibit the growth of cancer cells. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research of 4-Imidazol-1-yl-7-methoxyquinazoline. One of the most significant directions is the development of new drugs for the treatment of cancer. This compound has shown potential as a new drug for the treatment of various types of cancer. Another direction is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand the mechanism of action of 4-Imidazol-1-yl-7-methoxyquinazoline and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-Imidazol-1-yl-7-methoxyquinazoline is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction between 7-methoxyquinazoline and imidazole in the presence of a catalyst. The reaction can be carried out in various solvents, including ethanol, dimethyl sulfoxide, and acetonitrile. The yield of the reaction can be improved by using a higher concentration of the reactants and a longer reaction time.

Scientific Research Applications

4-Imidazol-1-yl-7-methoxyquinazoline has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in cancer research. Studies have shown that 4-Imidazol-1-yl-7-methoxyquinazoline has anti-tumor activity and can inhibit the growth of cancer cells. This compound has also been used in the development of new drugs for the treatment of cancer.

properties

IUPAC Name

4-imidazol-1-yl-7-methoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-17-9-2-3-10-11(6-9)14-7-15-12(10)16-5-4-13-8-16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWSXBVUCLCILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Imidazol-1-yl-7-methoxyquinazoline

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